

In Vivo Effects of Dimaprit on Smooth Muscle: A Technical Guide

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Compound of Interest

Compound Name: *Dimaprit*

Cat. No.: *B188742*

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Abstract

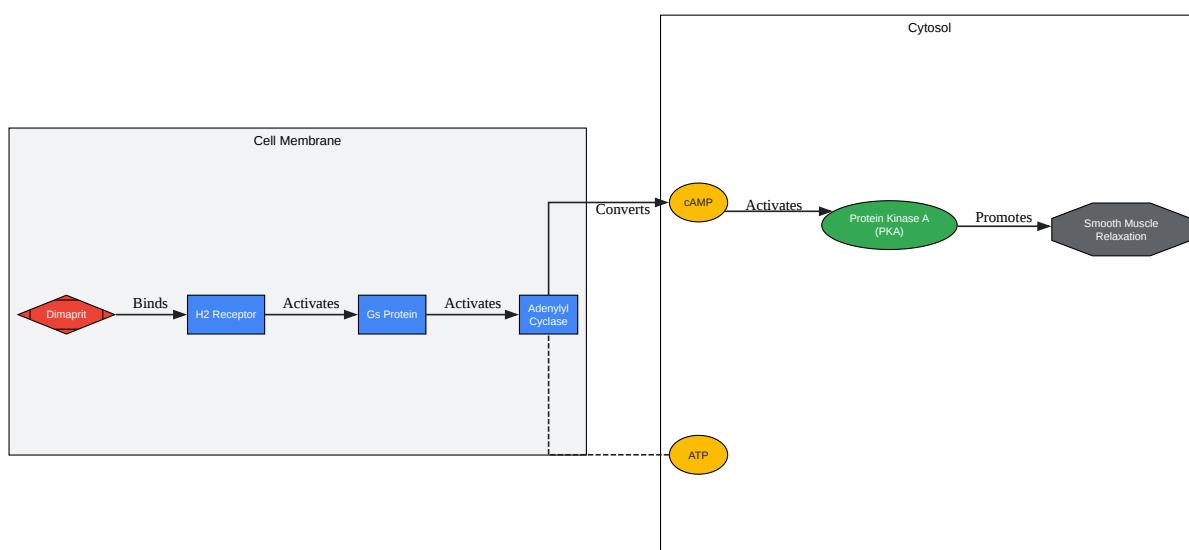
Dimaprit (S-(3-Dimethylaminopropyl)isothiourea) is a potent and highly selective histamine H₂ receptor agonist. Its primary action is to mimic the effects of endogenous histamine at H₂ receptors, making it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor subtype. In vivo, **Dimaprit** primarily induces relaxation of smooth muscle, leading to significant dose-dependent effects on the cardiovascular, gastrointestinal, and respiratory systems. This technical guide provides a comprehensive overview of the in vivo effects of **Dimaprit** on smooth muscle, detailing its mechanism of action, summarizing key quantitative data from various animal models, and outlining common experimental protocols.

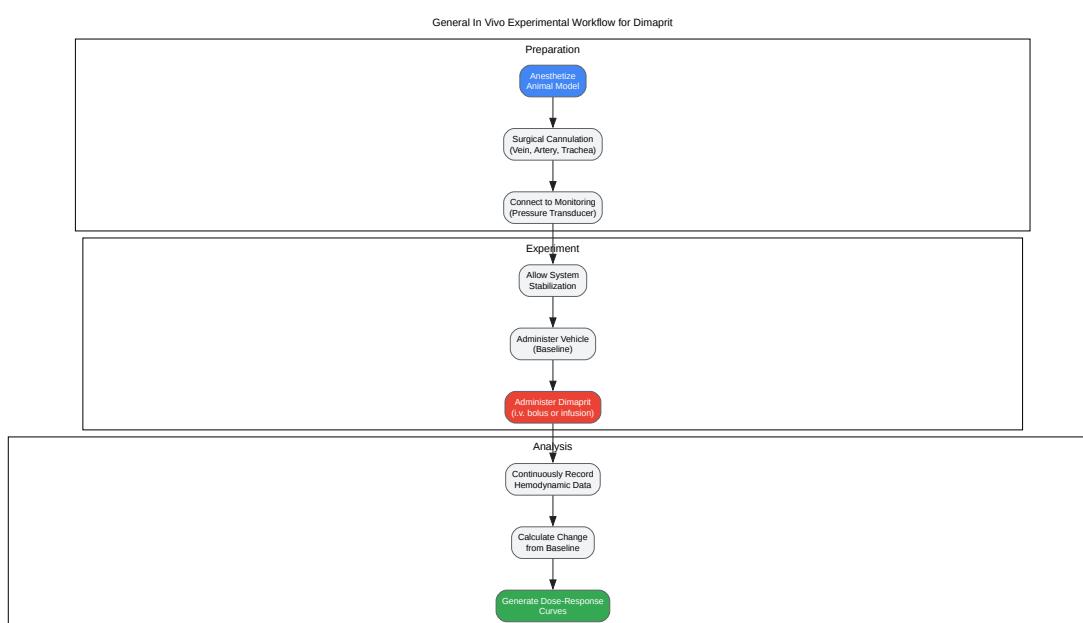
Core Mechanism of Action: H₂ Receptor-Mediated Signaling

Dimaprit exerts its effects by binding to and activating the histamine H₂ receptor, a G protein-coupled receptor (GPCR). This activation initiates a well-defined intracellular signaling cascade. The H₂ receptor is coupled to the G_s alpha subunit (G_s) of a heterotrimeric G protein. Upon agonist binding, G_s activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates

downstream protein targets. In smooth muscle cells, PKA-mediated phosphorylation leads to a decrease in intracellular calcium concentrations and reduced sensitivity of the contractile apparatus to calcium, ultimately resulting in muscle relaxation.^[1] This vasodilatory effect is antagonized by H2-receptor antagonists like cimetidine, metiamide, and famotidine.^{[2][3][4]}

Dimaprit H2 Receptor Signaling Pathway



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